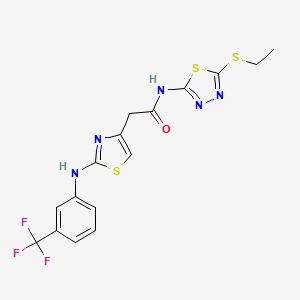
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C16H14F3N5OS3 and its molecular weight is 445.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a thiadiazole ring, thiazole moiety, and an acetamide group. Its molecular formula is C15H16F3N5S2, with a molecular weight of approximately 385.45 g/mol. The presence of trifluoromethyl and ethylthio substituents may contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that derivatives containing the thiadiazole moiety exhibit notable antimicrobial properties. A study demonstrated that compounds similar to this compound showed significant antibacterial effects against various pathogens:
| Pathogen | Inhibition Concentration (μg/mL) | Inhibition Rate (%) |
|---|---|---|
| Xanthomonas oryzae pv. oryzicola | 100 | 30 |
| Xanthomonas oryzae pv. oryzae | 100 | 56 |
These results suggest that the compound may outperform some commercial bactericides, indicating its potential as an effective antimicrobial agent .
Anticancer Activity
The anticancer potential of compounds with similar structures has also been investigated. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against various cancer cell lines. One study reported that certain thiadiazole derivatives exhibited IC50 values lower than standard chemotherapy agents like cisplatin:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-Benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amines | MDA-MB-231 (Breast Cancer) | 3.3 |
| N-Benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amines | HEK293T (Normal Cells) | 34.71 |
These findings highlight the potential of the compound in cancer therapy .
The biological activity of this compound is attributed to its ability to interfere with cellular processes in pathogens and cancer cells. The thiadiazole ring is known for its role in inhibiting key enzymes and disrupting metabolic pathways.
Case Studies
Several case studies have documented the synthesis and testing of related thiadiazole compounds:
- Antimicrobial Testing : A series of synthesized thiadiazole derivatives were evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited moderate to excellent activity .
- Antitumor Activity : In vitro studies on various cancer cell lines demonstrated that specific thiadiazole derivatives possess significant cytotoxic effects, suggesting their potential use as chemotherapeutic agents .
Propriétés
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5OS3/c1-2-26-15-24-23-14(28-15)22-12(25)7-11-8-27-13(21-11)20-10-5-3-4-9(6-10)16(17,18)19/h3-6,8H,2,7H2,1H3,(H,20,21)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZBAMRVRWWGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














